1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one
Description
1-(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is a synthetic arylpiperazine derivative featuring a butan-1-one backbone linked to a 6-methoxypyridazine-substituted piperazine ring and a pyrrole moiety. The 6-methoxypyridazine group may influence electronic properties and binding affinity, while the pyrrole ring contributes to aromatic interactions. Synthesis likely follows established coupling protocols for arylpiperazines, as seen in related compounds .
Properties
IUPAC Name |
1-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-4-pyrrol-1-ylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-24-16-7-6-15(18-19-16)21-11-13-22(14-12-21)17(23)5-4-10-20-8-2-3-9-20/h2-3,6-9H,4-5,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFBDOODXVSYIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCN(CC2)C(=O)CCCN3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations
- 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (MK69)
- 1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one
- 1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one Structure: Substitutes heterocycles with morpholine and piperazine.
Key Structural Differences
Pharmacological Activity
- Antiparasitic Potential: Pyridine/arylpiperazine hybrids (e.g., UDO) inhibit CYP51 in Trypanosoma cruzi with efficacy comparable to posaconazole . The target compound’s 6-methoxypyridazine may mimic pyridine’s electronic profile but requires validation.
- CNS Modulation : Arylpiperazines with lipophilic groups (e.g., MK69’s CF₃) often target serotonin/dopamine receptors. The pyrrole group in the target compound could modulate affinity for CNS targets .
Physicochemical Properties
- Solubility : The target compound’s pyrrole and pyridazine groups may reduce logSw compared to simpler analogs (e.g., logSw -2.4 for 1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one) .
- Polar Surface Area (PSA) : Predicted PSA ~50 Ų (higher than 1-(morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one’s 27.4 Ų) due to heterocyclic N atoms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
